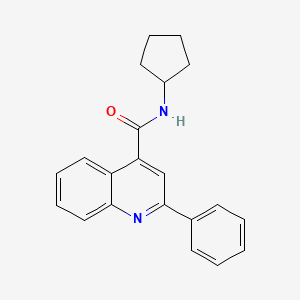

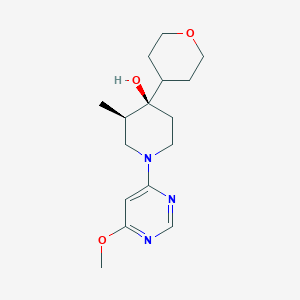

N-cyclopentyl-2-phenyl-4-quinolinecarboxamide

Übersicht

Beschreibung

N-cyclopentyl-2-phenyl-4-quinolinecarboxamide, also known as CXCR3 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CXCR3 antagonist is a small molecule that selectively inhibits the activity of the CXCR3 receptor, which is involved in various pathological conditions such as inflammation, cancer, and autoimmune diseases.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist involves the inhibition of the N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor, which is a G protein-coupled receptor that is expressed on various types of immune cells, including T cells, natural killer cells, and dendritic cells. The activation of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor by its ligands, such as interferon-gamma-inducible protein 10 (IP-10), leads to the recruitment and activation of immune cells at the site of inflammation or tumor. N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist binds to the N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor and prevents the binding of its ligands, thereby inhibiting the migration and activation of immune cells (Huang et al., 2017).

Biochemical and Physiological Effects

N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist inhibits the proliferation and migration of cancer cells, induces apoptosis, and suppresses the production of pro-inflammatory cytokines (Zhang et al., 2020). In vivo, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist reduces the tumor growth and metastasis, alleviates the symptoms of neuroinflammatory diseases, and ameliorates the severity of autoimmune diseases (Huang et al., 2017; Wu et al., 2019).

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist can be easily synthesized in large quantities and can be used in various in vitro and in vivo assays to study its biological effects. However, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist also has some limitations, including its poor solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and buffers and by storing N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist under appropriate conditions (Zhang et al., 2020).

Zukünftige Richtungen

N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has several potential future directions for research and development. One direction is the optimization of the synthesis method to improve the yield and purity of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist and to develop new analogs with improved pharmacological properties. Another direction is the elucidation of the molecular mechanism of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist and its interaction with the N-cyclopentyl-2-phenyl-4-quinolinecarboxamide receptor. This can be achieved by using various biochemical and biophysical techniques, such as X-ray crystallography, NMR spectroscopy, and molecular modeling. A third direction is the preclinical and clinical evaluation of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neuroinflammatory diseases.

Conclusion

In conclusion, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist is a promising small molecule that has potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist as a therapeutic agent.

Synthesemethoden

The synthesis of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist involves a series of chemical reactions, starting from commercially available starting materials. The synthesis method of N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been described in several publications, including a recent study by Zhang et al. (2020). In this study, the authors reported a novel synthesis method that involves the condensation of 2-amino-4-phenylquinoline with cyclopentanone in the presence of a Lewis acid catalyst, followed by the reaction with ethyl chloroformate to yield N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist in good yield and purity.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been extensively studied in various scientific fields, including immunology, oncology, and neurology. In immunology, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been shown to inhibit the migration and activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis (Huang et al., 2017). In oncology, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been reported to suppress the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer (Zhang et al., 2020). In neurology, N-cyclopentyl-2-phenyl-4-quinolinecarboxamide antagonist has been shown to alleviate the symptoms of neuroinflammatory diseases such as Alzheimer's disease and Parkinson's disease (Wu et al., 2019).

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21(22-16-10-4-5-11-16)18-14-20(15-8-2-1-3-9-15)23-19-13-7-6-12-17(18)19/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXNEHWLLUYBFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329987 | |

| Record name | N-cyclopentyl-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204056 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-2-phenylquinoline-4-carboxamide | |

CAS RN |

332116-93-5 | |

| Record name | N-cyclopentyl-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)

![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)

![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)

![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)

![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)

![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)